(Z)-tert-Butyl 3-cyanoacrylate
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Overview
Description
(Z)-tert-Butyl 3-cyanoacrylate is a cyanoacrylate compound known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various applications, including medical adhesives, industrial bonding, and consumer products. The unique chemical structure of this compound allows it to form strong bonds quickly upon contact with moisture, making it a valuable compound in many fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 3-cyanoacrylate typically involves the reaction of tert-butyl cyanoacetate with formaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent polymerization step. The reaction conditions often include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include the preparation of tert-butyl cyanoacetate, its reaction with formaldehyde, and the purification of the final product. Advanced techniques such as distillation and crystallization are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Rapid anionic polymerization upon contact with moisture.
Hydrolysis: Reaction with water to form cyanoacrylic acid and tert-butanol.
Addition Reactions: Reaction with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Bases: Used in the initial synthesis and polymerization reactions.
Nucleophiles: Amines and alcohols are common reagents that react with this compound.
Solvents: Organic solvents like acetone and ethyl acetate are used in various reaction steps.
Major Products Formed
Polymers: Formed through polymerization reactions.
Cyanoacrylic Acid: Formed through hydrolysis.
Substituted Cyanoacrylates: Formed through addition reactions with nucleophiles.
Scientific Research Applications
Chemistry
(Z)-tert-Butyl 3-cyanoacrylate is used in the synthesis of various polymers and copolymers. Its rapid polymerization makes it suitable for applications in adhesives and coatings.
Biology
In biological research, this compound is used as a tissue adhesive for wound closure and surgical applications. Its biocompatibility and strong bonding properties make it ideal for medical use.
Medicine
The compound is widely used in medical adhesives for surgical incisions, wound closure, and dental applications. Its ability to form strong bonds quickly reduces the need for sutures and staples.
Industry
In industrial applications, this compound is used in the assembly of electronic components, automotive parts, and consumer products. Its strong adhesive properties and rapid curing time enhance manufacturing efficiency.
Mechanism of Action
(Z)-tert-Butyl 3-cyanoacrylate exerts its effects through rapid anionic polymerization. Upon contact with moisture, the compound undergoes a polymerization reaction, forming long polymer chains. The molecular targets include hydroxyl and amine groups on surfaces, which initiate the polymerization process. The resulting polymer forms strong, flexible bonds that adhere to various substrates.
Comparison with Similar Compounds
Similar Compounds
Ethyl Cyanoacrylate: Commonly used in consumer adhesives (super glue).
Methyl Cyanoacrylate: Used in medical adhesives and industrial applications.
Butyl Cyanoacrylate: Known for its flexibility and used in medical and industrial applications.
Uniqueness
(Z)-tert-Butyl 3-cyanoacrylate is unique due to its specific chemical structure, which provides a balance between rapid polymerization and strong adhesive properties. Its tert-butyl group enhances stability and reduces the likelihood of premature polymerization, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
tert-butyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4- |
InChI Key |
NLLRFHFNTXBYBV-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC#N |
Origin of Product |
United States |
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